molecular formula C30H46O3 B13026714 Schisanol

Schisanol

Cat. No.: B13026714
M. Wt: 454.7 g/mol
InChI Key: CHQXDFSBBGKYND-WLGJEQPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisanol is a bioactive triterpenoid compound primarily isolated from Schisandra chinensis (五味子) and Schisandra sphenanthera (华中五味子). Its molecular formula is C₃₀H₄₆O₃, and it belongs to the lanostane-type triterpenoid class, characterized by a 22,26-lactone ring in its structure . Pharmacologically, this compound exhibits antitumor, anti-inflammatory, and hepatoprotective properties. For example, it inhibits the proliferation of human breast cancer MCF7 cells at concentrations as low as 25 μg/mL by inducing G2/M phase arrest . Additionally, this compound enhances liver function by increasing glutathione levels and protecting hepatocytes from oxidative damage .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(3S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C30H46O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-25,31H,9-12,14-17H2,1-7H3/t19-,20+,22+,23+,24-,25-,28+,29+,30-/m0/s1

InChI Key

CHQXDFSBBGKYND-WLGJEQPXSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C

Origin of Product

United States

Preparation Methods

Schisanol can be extracted from Schisandra chinensis fruit oil using supercritical carbon dioxide fluid extraction . This method involves using carbon dioxide at high pressure and low temperature to extract the active ingredients, ensuring the preservation of their biological activity.

Chemical Reactions Analysis

Schisanol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are oxidized and reduced derivatives of this compound .

Mechanism of Action

The mechanism of action of schisanol involves the inhibition of the cyclooxygenase-2/prostaglandin E2 and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways. This inhibition leads to a reduction in inflammation and oxidative stress .

Comparison with Similar Compounds

Schisanol vs. Schisanlactones (C, D, E, F)

Property This compound Schisanlactone D
Molecular Formula C₃₀H₄₆O₃ C₃₀H₄₄O₄
Structural Feature 22,26-lactone ring 8,24-dien-26-oic acid
Source S. chinensis fruits S. sphenanthera roots
Activity Antitumor (IC₅₀: 25 μg/mL) Cytotoxic (IC₅₀: 10 μg/mL)
Key Mechanism G2/M phase inhibition Apoptosis induction
  • Key Contrast: this compound’s lactone ring contributes to its selective cell cycle arrest, whereas Schisanlactones’ conjugated diene moiety enhances direct cytotoxicity .

This compound vs. Anwuweizic Acid

Property This compound Anwuweizic Acid
Molecular Formula C₃₀H₄₆O₃ C₃₀H₄₈O₃
Structural Feature 22,26-lactone ring C-3 hydroxyl group
Source S. sphenanthera S. sphenanthera fruits
Activity Hepatoprotective Anti-HIV
  • Key Contrast: The lactone ring in this compound is critical for liver protection, while the hydroxyl group in anwuweizic acid facilitates antiviral activity .

Comparison with Functionally Similar Compounds

This compound vs. Gomisin H (Lignan)

Property This compound Gomisin H
Class Triterpenoid Dibenzocyclooctene lignan
Source S. chinensis S. chinensis
Activity Antitumor (IC₅₀: 25 μg/mL) Cytotoxic (IC₅₀: 100–200 μg/mL)
Key Mechanism Cell cycle arrest PPAR-γ activation
  • Key Contrast: this compound’s triterpenoid structure provides higher potency in tumor suppression compared to Gomisin H’s lignan-based, receptor-mediated effects .

This compound vs. Schisandrin (Lignan)

Property This compound Schisandrin
Class Triterpenoid Dibenzocyclooctene lignan
Activity Liver protection Antioxidant
Bioavailability Low (high molecular weight) High (lipophilic)
  • Key Contrast: Schisandrin’s smaller size enhances membrane permeability, whereas this compound’s hepatoprotection is more sustained due to enzyme modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.